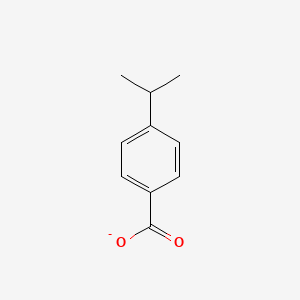

p-Cumate

Description

Properties

Molecular Formula |

C10H11O2- |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

4-propan-2-ylbenzoate |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1 |

InChI Key |

CKMXAIVXVKGGFM-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)[O-] |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)[O-] |

Synonyms |

4-isopropylbenzoate 4-isopropylbenzoic acid cumic acid p-cumate |

Origin of Product |

United States |

Foundational & Exploratory

The p-Cumate Inducible System: A Technical Guide for Researchers

The p-Cumate inducible system is a powerful tool for tightly controlled, reversible, and dose-dependent regulation of gene expression in a wide range of prokaryotic and eukaryotic organisms. This system, derived from the Pseudomonas putida F1 cymene/cumate degradation pathway, offers a robust and versatile platform for applications in basic research, drug discovery, and biopharmaceutical production. Its key advantages include the use of a non-toxic, inexpensive inducer molecule (this compound), low basal expression levels (leakiness), and high induction ratios, making it an attractive alternative to other inducible systems like those based on tetracycline or IPTG.[1][2][3]

This technical guide provides a comprehensive overview of the this compound inducible system, including its core components, mechanism of action, quantitative performance data, detailed experimental protocols, and troubleshooting advice to facilitate its successful implementation in the laboratory.

Core Components and Mechanism of Action

The this compound inducible system is principally composed of three key elements:

-

CymR (Cumate Repressor): A transcriptional repressor protein that binds specifically to the cumate operator (CuO) sequence.[2]

-

CuO (Cumate Operator): A specific DNA sequence integrated into a promoter region. When CymR is bound to the CuO, it sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the downstream gene of interest.[2]

-

This compound (para-isopropylbenzoic acid): A small molecule inducer. When present, this compound binds to the CymR repressor, causing a conformational change that prevents CymR from binding to the CuO sequence. This alleviates the repression and allows for the transcription of the target gene.[2][4]

The system can be configured in several ways to achieve different regulatory outcomes:

-

Repressor System ("On" Switch): This is the most common configuration. The gene of interest is placed downstream of a promoter containing the CuO sequence. In the absence of this compound, CymR binds to the CuO and represses transcription. The addition of this compound induces gene expression by removing the CymR repressor.[5]

-

Activator System ("Off" Switch): In this setup, the CymR repressor is fused to a transcriptional activation domain (e.g., VP16) to create a cumate-transactivator (cTA). The cTA binds to the CuO sequence upstream of a minimal promoter and activates transcription. The addition of this compound causes the cTA to dissociate from the DNA, thus turning off gene expression.[5]

-

Reverse Activator System ("On" Switch): Through protein engineering, a reverse cumate-transactivator (rcTA) has been developed that binds to the CuO sequence and activates transcription only in the presence of this compound.[5]

Quantitative Performance Data

The this compound system is characterized by its tight regulation, offering low basal expression and high induction levels. The following tables summarize key quantitative data from various studies, providing a comparative overview of the system's performance in different organisms and contexts.

| Organism/Cell Line | Promoter | Inducer Concentration | Basal Expression (Uninduced) | Induced Expression | Induction Ratio (Fold Change) | Reference |

| Escherichia coli | T5 promoter with CuO | 30 µM this compound | Low (Mean fluorescence ~9.8) | High (Significantly higher than IPTG-induced pET system) | >100 | [1] |

| Pseudomonas aeruginosa | PQJ (synthetic) | 50 µM - 600 µM this compound | Indistinguishable from background | Graded response with increasing concentration | Tunable over several orders of magnitude | [4] |

| Sphingomonas sp. Fr1 | PQ5 (synthetic) | 25-50 µM this compound | Low | High | >250 | [6] |

| Avian DF1 cells | CMV promoter with CuO | 300-450 µg/mL this compound | No detectable GFP expression | 55-64% GFP positive cells | Not explicitly calculated | [7] |

| Avian QM7 cells | CMV promoter with CuO | 300-450 µg/mL this compound | <5% GFP positive cells (leaky) | 10-12% GFP positive cells | Not explicitly calculated | [7] |

| HEK293 cells | CMV promoter with CuO | 30 µg/mL this compound | Low | Robust induction | Up to 32-fold | [8] |

| Organism | Parameter | Value/Observation | Reference |

| Sphingomonas sp. Fr1 | Induction Kinetics | Rapid and sustained increase in expression within 10 minutes of induction, peaking after 3 hours. | [6] |

| Pseudomonas aeruginosa | Dose-Response | Graded response to increasing this compound concentrations, allowing for fine-tuned expression. | [4] |

| Escherichia coli | Homogeneity | Fully induced and homogenous protein-expressing population upon induction. | [2] |

| Mammalian Cells | Reversibility | Gene expression is reversible by removing this compound from the culture medium. | [3] |

Experimental Protocols

This section provides generalized, step-by-step protocols for implementing the this compound inducible system in both E. coli and mammalian cells. Specific details may need to be optimized based on the vector system, cell line, and experimental goals.

Gene of Interest Cloning into a this compound Inducible Vector

-

Vector Selection: Choose a suitable this compound inducible expression vector. Several commercial vectors are available with different promoters, selection markers, and reporter genes (e.g., from System Biosciences).[8][9] These vectors typically contain the CuO sequence downstream of a promoter and may come as an all-in-one system with the CymR repressor on the same plasmid or as a two-vector system.

-

Gene Amplification: Amplify your gene of interest (GOI) using PCR with primers that add appropriate restriction sites for cloning into the multiple cloning site (MCS) of the chosen vector.

-

Vector and Insert Preparation: Digest both the this compound vector and the PCR product with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

-

Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

-

Transformation into E. coli: Transform the ligation mixture into a suitable strain of E. coli (e.g., DH5α) for plasmid propagation.

-

Verification: Select for positive clones using antibiotic resistance and verify the correct insertion of your GOI by colony PCR, restriction digest analysis, and Sanger sequencing.

Inducible Expression in E. coli

-

Transformation: Transform the verified this compound expression plasmid containing your GOI into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.

-

Growth: Grow the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).

-

Induction: Add this compound to the desired final concentration (a typical starting point is 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific protein and desired expression level.[2]

-

Expression: Continue to grow the culture for the desired amount of time (e.g., 4-8 hours) at an appropriate temperature for your protein of interest (e.g., 30°C or 18°C).

-

Harvesting and Analysis: Harvest the cells by centrifugation and analyze protein expression by SDS-PAGE, Western blot, or functional assays.

Inducible Expression in Mammalian Cells

-

Cell Culture: Culture your mammalian cell line of choice (e.g., HEK293, CHO) in the appropriate growth medium.

-

Transfection/Transduction:

-

Transient Transfection: Co-transfect the cells with the this compound expression vector containing your GOI and a separate vector expressing the CymR repressor (if not an all-in-one system) using a suitable transfection reagent.

-

Stable Cell Line Generation: For long-term studies, it is recommended to generate a stable cell line. This can be achieved by co-transfecting the expression and repressor vectors (if separate) along with a selection marker, followed by antibiotic selection. Alternatively, lentiviral or retroviral vectors can be used for stable integration.[10] It is often advantageous to first establish a stable cell line expressing the CymR repressor and then introduce the GOI vector.[10]

-

-

Induction:

-

Prepare a stock solution of this compound (e.g., in ethanol).

-

Add this compound directly to the culture medium to the desired final concentration. A typical starting concentration for mammalian cells is 30 µg/mL.[11] A dose-response curve should be generated to determine the optimal concentration for your cell line and GOI.

-

-

Expression and Analysis:

-

Incubate the cells for a desired period (e.g., 24-72 hours) to allow for gene expression.

-

Monitor the expression of a co-expressed reporter gene (e.g., GFP, RFP) if present in the vector.

-

Harvest the cells or culture supernatant and analyze the expression of your GOI by Western blot, ELISA, flow cytometry, or a relevant functional assay.

-

-

Reversibility: To turn off gene expression, simply remove the this compound-containing medium and replace it with fresh medium.[3]

Visualizing the this compound System

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of the repressor system and a typical experimental workflow for using the this compound system in mammalian cells.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Cumate Inducible Gene Expression Systems | System Biosciences [systembio.com]

- 9. Cumate-inducible - PiggyBac Transposon - Gene Expression Systems - Products | System Biosciences [systembio.com]

- 10. systembio.com [systembio.com]

- 11. systembio.com [systembio.com]

An In-depth Technical Guide to the p-Cumate Inducible Gene Expression System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p-cumate inducible gene expression system is a powerful and versatile tool for tightly regulating gene expression in a wide range of prokaryotic and eukaryotic organisms. This system, derived from the Pseudomonas putida F1 cymene and cumate catabolic operons, offers several advantages, including low basal expression, high induction levels, and dose-dependent control, making it an invaluable asset for functional genomics, drug discovery, and biopharmaceutical production. This technical guide provides a comprehensive overview of the this compound mechanism of action, detailed experimental protocols, and quantitative data to enable researchers to effectively implement this technology.

The Core Mechanism of Action

The this compound system's function hinges on the interaction between two key components: the CymR repressor protein and the CuO operator sequence . In the absence of the inducer, this compound, the CymR repressor binds with high affinity to the CuO operator, which is strategically placed downstream of a promoter in an expression vector. This binding physically obstructs the transcriptional machinery, effectively silencing the expression of the downstream gene of interest.[1][2][3]

Upon introduction of this compound, the inducer molecule binds to the CymR repressor, instigating a conformational change in the protein.[3][4] This allosteric modification significantly reduces CymR's affinity for the CuO operator, causing it to dissociate from the DNA.[5] Consequently, the promoter becomes accessible to RNA polymerase, and transcription of the target gene is initiated.[1][6] This mechanism allows for a rapid and robust induction of gene expression that is titratable with varying concentrations of this compound.

Several configurations of the this compound system have been developed to expand its utility:

-

Repressor System: The most straightforward configuration where CymR binding to CuO represses a constitutively active promoter. The addition of cumate relieves this repression.[7][8]

-

Activator System (cTA): In this setup, CymR is fused to a transcriptional activation domain (like VP16). This chimeric transactivator (cTA) binds to the CuO sequence placed upstream of a minimal promoter, driving strong gene expression. The addition of cumate causes the cTA to dissociate, turning off gene expression.

-

Reverse Activator System (rcTA): A mutated form of the cTA, the reverse cumate activator (rcTA), binds to the CuO operator and activates transcription only in the presence of cumate.[2] This "ON" switch configuration is often preferred due to its extremely low basal expression in the uninduced state.

Signaling Pathway of the this compound Repressor System

Caption: Mechanism of the this compound repressor system.

Quantitative Data Summary

The performance of the this compound system is characterized by its dose-dependent induction and rapid kinetics. The following tables summarize quantitative data from various studies.

Table 1: Dose-Response of the this compound System in Various Organisms

| Organism/Cell Line | Reporter Gene | Inducer Concentration | Fold Induction | Reference |

| Sphingomonas sp. Fr1 | a-galactosidase | 0.78 - 50 µM this compound | >250 | [4] |

| Pseudomonas aeruginosa | mNeonGreen | 0 - 1 mM this compound | Graded response | [9][10] |

| Chicken DF1 cells | GFP | 300 µg/mL this compound | ~55% positive cells | [7] |

| Chicken DF1 cells | GFP | 450 µg/mL this compound | ~64% positive cells | [7] |

| Quail QM7 cells | GFP | 300 µg/mL this compound | ~10% positive cells | [7] |

| Quail QM7 cells | GFP | 450 µg/mL this compound | ~12% positive cells | [7] |

| HEK293 cells | Luciferase | 0.2X - 5X (1X = 30 µg/mL) | Dose-dependent | [11] |

| HTTL-B1, B2, F cells | Tango receptors | 0 - 40 µg/mL this compound | Dose-dependent | [12] |

Table 2: Induction Kinetics of the this compound System

| Organism/Cell Line | Reporter Gene | Time Post-Induction | Observation | Reference |

| Sphingomonas sp. Fr1 | a-galactosidase | 10 minutes | Rapid increase in activity | [4] |

| Sphingomonas sp. Fr1 | a-galactosidase | 3 hours | Peak activity | [4] |

| Pseudomonas aeruginosa | mNeonGreen | 5 minutes | Fluorescence readily observed | [10] |

| HTTL-B1, B2, F cells | Tango receptors | 18 hours - 5 days | Time-dependent increase | [12] |

| HEK293 cells | Luciferase/GFP | 3 days | Well-induced expression | [11] |

Table 3: Comparison with the Doxycycline (Tet-On) System

| Feature | This compound System | Doxycycline (Tet-On) System | References |

| Inducer | This compound | Doxycycline (a tetracycline analog) | [2][13] |

| Toxicity | Generally low toxicity | Can have off-target effects on mitochondria | [3] |

| Basal Expression | Extremely low, often undetectable | Can exhibit some level of "leaky" expression | [2][3] |

| Induction Level | High, can be several hundred-fold | High, comparable to strong constitutive promoters | [14][15] |

| Orthogonality | Can be used alongside the Tet system | Can be used alongside the cumate system | [9][13] |

Experimental Protocols

Establishing a Stable Cell Line with the this compound System

This protocol describes the generation of a stable mammalian cell line for cumate-inducible gene expression using a two-vector system (a CymR-expressing vector and a CuO-inducible vector with the gene of interest).

Workflow for Stable Cell Line Generation

Caption: Workflow for generating a stable this compound inducible cell line.

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-

CymR expression vector (containing a selection marker, e.g., puromycin resistance)

-

CuO-inducible expression vector with your Gene of Interest (GOI) and a second selection marker (e.g., neomycin resistance)

-

Transfection reagent

-

Selection antibiotics (e.g., Puromycin, G418)

-

This compound stock solution (e.g., 30 mg/mL in ethanol)

Procedure:

-

Transfection of CymR Vector: a. Plate cells to be 70-80% confluent on the day of transfection. b. Co-transfect the CymR expression vector and the selection marker vector (if not on the same plasmid) using a suitable transfection reagent according to the manufacturer's instructions.

-

Selection of CymR-Expressing Cells: a. 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. b. Replace the medium with fresh medium containing the antibiotic every 3-4 days. c. Continue selection until resistant colonies are visible.

-

Expansion and Validation of CymR Clones: a. Isolate and expand several resistant clones. b. Validate the expression of CymR in each clone via Western blot or qPCR. Select the clone with the highest CymR expression for the next step.

-

Transfection of CuO-GOI Vector: a. Plate the validated CymR-expressing cells to be 70-80% confluent. b. Transfect the cells with the CuO-inducible GOI vector.

-

Second Selection: a. 48 hours post-transfection, begin selection with the second antibiotic (e.g., G418). b. Maintain selection until resistant colonies appear.

-

Screening for Inducible Expression: a. Isolate and expand several double-resistant clones. b. For each clone, seed two wells: one for the uninduced control and one for the induced sample. c. Add this compound to the "induced" wells at a final concentration of 30 µg/mL. Add an equivalent volume of the vehicle (ethanol) to the "uninduced" wells. d. Incubate for 24-72 hours. e. Assess the expression of your GOI by qPCR, Western blot, or a functional assay.

-

Selection of Final Clone: a. Choose the clone that exhibits the lowest basal expression in the absence of cumate and the highest level of induction in its presence.

This compound Induction Assay

This protocol outlines the steps for inducing gene expression in a stable this compound inducible cell line.

Materials:

-

Validated stable this compound inducible cell line

-

Complete cell culture medium

-

This compound stock solution (e.g., 30 mg/mL in 95% ethanol)

-

Vehicle control (95% ethanol)

Procedure:

-

Plate the stable cells at a desired density and allow them to adhere overnight.

-

Prepare a working solution of this compound in complete culture medium. A typical final concentration for induction is 30 µg/mL, but this should be optimized for your specific cell line and desired level of expression.

-

For the uninduced control, prepare medium with an equivalent amount of the vehicle (ethanol).

-

Remove the old medium from the cells and replace it with the cumate-containing medium (for induced samples) or the vehicle-containing medium (for uninduced controls).

-

Incubate the cells for the desired induction period (typically 24-72 hours).

-

After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a method to quantify the mRNA levels of the induced gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers specific for the GOI and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from both induced and uninduced cell samples using a commercial kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green/TaqMan mix, forward and reverse primers for either the GOI or the reference gene, and nuclease-free water. b. Add the cDNA template to the appropriate wells of a qPCR plate. c. Add the master mix to each well.

-

qPCR Run: Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.

-

Data Analysis: a. Determine the Ct values for the GOI and the reference gene in both induced and uninduced samples. b. Calculate the relative expression of the GOI using the ΔΔCt method.

Western Blot Analysis of Protein Expression

This protocol is for detecting the protein product of the induced gene.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the induced and uninduced cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The this compound inducible gene expression system offers a robust and tightly controlled method for regulating gene expression. Its low background, high inducibility, and dose-dependent nature make it a superior choice for a variety of research applications. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers can effectively harness the power of the this compound system to advance their scientific and drug development endeavors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7745592B2 - Cumate-inducible expression system for eukaryotic cells - Google Patents [patents.google.com]

- 6. systembio.com [systembio.com]

- 7. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. systembio.com [systembio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

The Principle of Cumate-Inducible Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cumate-inducible gene expression system, a powerful tool for tightly regulated, dose-dependent, and reversible control of transgene expression. We will delve into the core molecular mechanisms, provide detailed experimental protocols, present quantitative performance data, and visualize the key pathways and workflows.

Core Principles of the Cumate-Inducible System

The cumate-inducible gene expression system is a robust "on/off" switch for transcription, engineered from elements of the Pseudomonas putida F1 cym and cmt operons.[1][2] Its functionality relies on three key components: the CymR repressor protein , the cumate operator (CuO) DNA sequence , and the inducer molecule, p-isopropylbenzoate (cumate) .[1][3]

In its default "off" state, the CymR repressor protein binds with high affinity to the CuO sequence, which is strategically placed downstream of a promoter in an expression vector.[4][5][6] This binding sterically hinders the transcriptional machinery, effectively blocking the expression of the downstream gene of interest.[5][6]

The system is switched to the "on" state by the addition of cumate.[1] Cumate acts as an allosteric effector, binding to the CymR protein and inducing a conformational change.[5] This change significantly reduces CymR's affinity for the CuO operator, causing it to detach from the DNA.[1][4] With the repressor removed, the promoter is accessible to RNA polymerase, and transcription of the target gene can proceed.[4][5] This mechanism allows for a direct and rapid response to the inducer.[1]

One of the key advantages of this system is its tight regulation , characterized by very low basal expression levels in the absence of cumate.[3] Furthermore, the level of gene expression can be finely tuned by titrating the concentration of cumate, offering a rheostatic level of control.[1][3] The induction is also reversible; removal of cumate from the culture medium allows CymR to re-bind the CuO sequence and turn off transcription.[3][7]

The cumate system has been successfully implemented in a wide range of organisms, including Escherichia coli, various mammalian cell lines, Bacillus species, and Alphaproteobacteria.[1][8][9][10]

System Configurations

The core components of the cumate switch can be adapted into several configurations to suit different experimental needs:

-

Repressor Configuration: This is the most common setup. CymR binds to a CuO site placed downstream of a strong constitutive promoter (e.g., CMV), repressing transcription. The addition of cumate relieves this repression, turning gene expression "on".[2][8][11]

-

Activator Configuration: In this arrangement, CymR is fused to a transcriptional activation domain (like VP16) to create a chimeric transactivator (cTA).[2][8][11] This cTA binds to multiple copies of the CuO sequence placed upstream of a minimal promoter. In the absence of cumate, the cTA binds and activates transcription. The addition of cumate causes the cTA to dissociate from the DNA, thus turning expression "off".[2][8][11]

-

Reverse Activator Configuration: Through protein engineering, a reverse cumate activator (rcTA) has been developed. This mutant activator binds to the CuO sequence and activates transcription only in the presence of cumate.[8][11]

Quantitative Data Summary

The performance of the cumate-inducible system has been characterized across various studies. The following tables summarize key quantitative data for easy comparison.

| Organism/Cell Line | Vector System | Inducer Concentration | Induction Time | Fold Induction | Reference |

| E. coli | pNEW | 100 µg/mL cumate | Not Specified | High expression yields | [1] |

| Mammalian Cells (HEK293) | SparQ™2 System | 30 µg/mL (1X) to 150 µg/mL (5X) | 2-3 days | Up to 40-fold | [7] |

| Mammalian Cells (HEK293) | CuO-DsRed Reporter | 0-1 mM cumate | 3 days | Dose-dependent | [5] |

| Avian Cells (DF1, QM7) | piggyBac cumate switch | 450 µg/mL cumate | Not Specified | Significant | [12] |

| Sphingomonas Fr1 | pQF-lacZ | 25-50 µM cumate | 20-24 hours | >250-fold | [10][13] |

| Bacillus subtilis | pCT5-bac2.0 | Not Specified | Not Specified | Tightly controlled | [9] |

| Parameter | Value/Observation | Organism/Context | Reference |

| Basal Expression (Leakage) | Extremely low | General observation | [3] |

| <5% GFP-positive cells in "off" state | QM7 cells | [12] | |

| Reversibility | Expression fades within 24-72 hours after cumate removal | Mammalian cells | [7] |

| Cumate Toxicity | No toxicity observed up to 5X (150 µg/mL) | HEK293 cells | [7] |

| Optimal 1X Cumate Concentration | 30 µg/mL | Mammalian cells | [7] |

Visualizing the System: Diagrams

The following diagrams illustrate the core mechanism and a typical experimental workflow for the cumate-inducible system.

Caption: Mechanism of the cumate-inducible gene expression system.

References

- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cumate gene-switch: a system for regulated expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2020161484A1 - Inducible aav system comprising cumate operator sequences - Google Patents [patents.google.com]

- 7. systembio.com [systembio.com]

- 8. The cumate gene-switch: a system for regulated expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

p-Cumate as a Non-Toxic Inducer in Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of tightly regulated and efficient inducible gene expression systems is paramount for applications in synthetic biology, metabolic engineering, and the production of therapeutic proteins. For the Gram-positive bacterium Bacillus subtilis, a widely used industrial workhorse, the p-cumate inducible system offers a robust and non-toxic method for controlling gene expression. This system, adapted from Pseudomonas putida, provides high-level, tunable, and tightly controlled expression, making it a valuable tool for research and biopharmaceutical manufacturing.[1][2] this compound (p-isopropylbenzoate) is an inexpensive and non-metabolizable inducer, ensuring stable and dose-dependent gene regulation without interfering with cellular metabolism.[1][2] This technical guide provides an in-depth overview of the this compound induction system in B. subtilis, including its core mechanism, detailed experimental protocols, and quantitative data to facilitate its implementation.

Core Mechanism of the this compound Inducible System

The this compound inducible system is a synthetic regulatory circuit constructed by combining a strong constitutive Bacillus promoter with regulatory elements from the Pseudomonas putida this compound degradation pathway.[1][2] The key components are the CymR repressor protein and its corresponding operator sequence, CuO.[1][2][3]

In the absence of the inducer, this compound, the CymR repressor protein binds specifically to the CuO operator sequence.[2][3] This operator is strategically placed downstream of a strong constitutive promoter, such as Pveg, thereby physically blocking the binding of RNA polymerase and repressing the transcription of the target gene.[2][3]

Upon the addition of this compound to the culture medium, it enters the cell and binds to the CymR repressor. This binding event induces a conformational change in the CymR protein, causing it to dissociate from the CuO operator.[2][3] The removal of the repressor allows RNA polymerase to access the promoter and initiate transcription of the downstream gene of interest, leading to protein expression.[2][3] The level of gene expression can be modulated by varying the concentration of this compound, allowing for fine-tuned control.[1][2]

Quantitative Data

The performance of the this compound inducible system in B. subtilis has been characterized by dose-response and induction kinetics studies, typically using a superfolder Green Fluorescent Protein (sfGFP) as a reporter.

Dose-Response to this compound

Gene expression from the this compound inducible promoter is tunable and directly correlates with the concentration of the inducer. The following table summarizes typical dose-response data observed for sfGFP expression in B. subtilis cultures.

| This compound Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Induction (approx.) |

| 0 (Uninduced) | Low (Basal Level) | 1x |

| 10 | Moderate | ~6x |

| 30 | Intermediate | - |

| 50 | High | ~10x |

| 70 | Higher | - |

| 100 | Near-maximal | - |

| 600 | Saturation | >10x |

Note: The exact RFU values and fold induction can vary depending on the specific plasmid construct, reporter protein, and experimental conditions. The data presented is a summary of reported trends.[4][5]

Induction Kinetics

The response to this compound induction is rapid, with detectable expression of the target protein within a short timeframe after addition of the inducer.

| Time after Induction (minutes) | sfGFP Expression Level |

| 0 | Basal |

| 5 | Readily observable |

| 10 | Significant increase |

| 180 (3 hours) | Peak expression |

Note: The induction is sustained over time. The kinetics can be influenced by the growth phase of the culture and the specific experimental setup.[6][7]

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound is prepared for easy addition to bacterial cultures.

Materials:

-

This compound (4-isopropylbenzoic acid)

-

Ethanol (100%)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

To prepare a 1 M stock solution, dissolve the appropriate amount of this compound powder in 100% ethanol.[5]

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C for long-term use. Dilutions can be made in ethanol as needed.[8]

Alternatively, a 0.5 M stock can be made by mixing equal parts of 1 M aqueous Tris base with 1 M cumic acid in ethanol.[9]

Induction of Gene Expression in B. subtilis

This protocol outlines the steps for inducing the expression of a target gene under the control of the this compound inducible promoter in a liquid culture of B. subtilis.

Materials:

-

B. subtilis strain containing the this compound inducible expression plasmid (e.g., pCT5-bac2.0 with the gene of interest).[3]

-

Lysogeny Broth (LB) or other suitable growth medium.

-

Appropriate antibiotic for plasmid selection.

-

This compound stock solution.

-

Incubator shaker.

-

Spectrophotometer.

Procedure:

-

Inoculate a single colony of the recombinant B. subtilis strain into 5 mL of LB medium containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking (e.g., 220 rpm).[10]

-

The next day, dilute the overnight culture into fresh, pre-warmed LB medium with antibiotics to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Incubate the culture at 37°C with shaking until it reaches the early to mid-exponential growth phase (OD600 of ~0.4-0.6).

-

To induce gene expression, add the desired final concentration of this compound to the culture from the stock solution. For a "no inducer" control, add an equivalent volume of the solvent (e.g., ethanol).[8] Typical induction concentrations range from 10 µM to 100 µM.[4]

-

Continue to incubate the culture under the same conditions.

-

Collect samples at various time points post-induction to analyze protein expression.

Measurement of sfGFP Reporter Expression

Fluorescence measurement is a common method to quantify the level of gene expression when using sfGFP as a reporter.

Materials:

-

Induced and uninduced B. subtilis culture samples.

-

Phosphate-buffered saline (PBS) or similar buffer.

-

Microplate reader with fluorescence detection capabilities or a flow cytometer.

-

96-well black, clear-bottom plates (for plate reader).

Procedure:

-

Take an aliquot of the bacterial culture at a specific time point.

-

Measure the OD600 of the culture to determine cell density.

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer like PBS to the original volume or a standardized cell density. This step is important to remove background fluorescence from the growth medium.

-

Transfer the resuspended cells to a 96-well plate.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 528 nm for sfGFP.[11]

-

Normalize the fluorescence readings to the cell density (OD600) to obtain the relative fluorescence per cell.

For single-cell analysis, flow cytometry can be used to measure the fluorescence intensity of individual cells within the population.[10]

Conclusion

The this compound inducible system represents a significant advancement for controlled gene expression in Bacillus subtilis. Its key advantages, including non-toxicity, low cost, tight regulation, and tunable expression, make it an ideal choice for a wide range of applications, from fundamental research in gene function to the large-scale industrial production of proteins and chemicals.[1][2] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and professionals seeking to leverage this powerful tool in their work with B. subtilis.

References

- 1. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Part:BBa K4417007 - parts.igem.org [parts.igem.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. addgene.org [addgene.org]

- 10. researchgate.net [researchgate.net]

- 11. A simplified and highly efficient cell-free protein synthesis system for prokaryotes [elifesciences.org]

An In-Depth Technical Guide to the CymR Repressor and CuO Operator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CymR repressor and its cognate CuO operator, key components of a widely utilized inducible gene expression system. This document details their molecular mechanisms, native biological functions, and applications in synthetic biology. It includes quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support researchers in utilizing and understanding this powerful regulatory tool.

Core Concepts: The CymR-CuO Switch

The CymR-CuO system is a transcriptional regulatory switch derived from the Pseudomonas putida F1 cym and cmt operons, which are responsible for the catabolism of p-cymene and cumate (p-isopropylbenzoic acid). The core components of this system are:

-

CymR: A repressor protein that, in its active state, binds specifically to the CuO operator sequence. CymR is a member of the Rrf2 family of transcriptional regulators and utilizes a winged helix-turn-helix (wHTH) motif for DNA binding.[1]

-

CuO (Cumate Operator): A specific DNA sequence to which the CymR protein binds. The consensus sequence for a functional CuO site is often cited as AGAAACAAACCAACCTGTCTGTATTA .[2]

-

Cumate: A small molecule inducer (p-isopropylbenzoic acid). When present, cumate acts as an allosteric effector, binding to CymR and inducing a conformational change. This change significantly reduces CymR's affinity for the CuO operator, causing it to dissociate from the DNA.[2]

The mechanism of action is straightforward: in the absence of cumate, CymR binds to the CuO operator, sterically hindering the binding of RNA polymerase and repressing the transcription of downstream genes. The addition of cumate alleviates this repression, allowing for gene expression in a dose-dependent manner.[3][4] This tight regulation and tunable expression have made the CymR-CuO system a valuable tool in various biological contexts, from bacteria to mammalian cells.[4]

Native Signaling Pathways Involving CymR

While extensively used as a synthetic tool, CymR is a naturally occurring regulator in several bacterial species, where it governs distinct physiological processes.

Cysteine Metabolism in Bacillus subtilis

In Bacillus subtilis, CymR is a master repressor of cysteine metabolism.[5][6] It controls the expression of genes involved in cysteine biosynthesis and the uptake of sulfur-containing compounds. The activity of CymR is modulated by the availability of cysteine. When cysteine levels are sufficient, CymR is active and represses the genes of the CymR regulon. This regulation helps maintain cysteine homeostasis within the cell.

Oxidative Stress Response in Staphylococcus aureus

In Staphylococcus aureus, CymR functions as a thiol-based sensor for oxidative stress.[7] Under normal conditions, CymR represses genes involved in cysteine biosynthesis and transport. However, upon exposure to reactive oxygen species (ROS), a critical cysteine residue in CymR becomes oxidized. This modification leads to the dissociation of CymR from its DNA operator sites, resulting in the derepression of genes that help mitigate oxidative stress and restore redox balance. This pathway highlights a direct link between metabolic regulation and stress response.[8][9][10]

Catabolism of Aromatic Compounds in Pseudomonas putida

The CymR-CuO system was originally identified in Pseudomonas putida F1, where it regulates the cym and cmt operons.[11][12] The cym operon is involved in the conversion of p-cymene to p-cumate, and the cmt operon is responsible for the further degradation of this compound. CymR acts as a repressor for both operons. The presence of cumate, an intermediate in the catabolic pathway, leads to the derepression of these operons, allowing the bacterium to utilize these aromatic compounds as carbon sources.[13][14]

Quantitative Data

The performance of the CymR-CuO system as an inducible switch is characterized by low basal expression (leakiness) and a high induction ratio upon the addition of cumate. The following tables summarize quantitative data from various studies.

Table 1: Induction Ratios of the CymR-CuO System in Different Organisms

| Organism | Reporter System | Cumate Concentration | Induction Ratio (Fold-Change) | Reference |

| Sphingomonas sp. Fr1 | β-galactosidase | 25 µM | >250 | [15] |

| Other Sphingomonads | β-galactosidase | 25 µM | ~100 to 1,000 | [15] |

| Caulobacter crescentus | β-galactosidase | 25 µM | ~1,000 to 5,000 | [15] |

| Paracoccus denitrificans | β-galactosidase | 25 µM | ~1,000 to 5,000 | [15] |

| Methylobacterium extorquens | Luciferase | Varied | ~1,000 to 5,000 | [15] |

| HEK293 cells | Luciferase | 60 µg/mL | Up to 40 | [16] |

| Pseudomonas aeruginosa | mNeonGreen | 0 - 1 mM | Tunable over several orders of magnitude | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CymR-CuO system.

Recombinant CymR Protein Purification

A protocol for expressing and purifying recombinant CymR is essential for in vitro studies. This is a generalized protocol for purification from E. coli.

-

Expression Vector: Clone the cymR gene into an expression vector with a purification tag (e.g., 6x-His tag or GST-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., for His-tagged protein: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

-

Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the bound CymR protein with an elution buffer containing a high concentration of the competing agent (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column).

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively or quantitatively assess the binding of CymR to the CuO operator DNA.

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the CuO operator sequence. One of the oligonucleotides should be labeled (e.g., with biotin or a fluorescent dye at the 5' end).

-

Anneal the complementary oligonucleotides to form a double-stranded DNA probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, and a non-specific competitor DNA like poly(dI-dC)):

-

Purified CymR protein (at varying concentrations).

-

Labeled CuO probe (at a fixed, low concentration).

-

For competition assays, include unlabeled "cold" CuO probe.

-

To test the effect of the inducer, add cumate to the reaction.

-

-

Incubate the reaction at room temperature for 20-30 minutes to allow binding to occur.

-

-

Electrophoresis:

-

Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or image the gel directly (for fluorescently labeled probes).

-

Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP conjugate and chemiluminescence for biotin, or a fluorescence imager).

-

-

Analysis:

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a CymR-CuO complex. The intensity of the shifted band should increase with increasing CymR concentration. The addition of cumate should reduce or eliminate the shifted band.

-

Reporter Gene Assay

Reporter gene assays are used to quantify the activity of the CymR-CuO system in vivo. This protocol is for a luciferase-based assay in mammalian cells.

-

Plasmid Constructs:

-

CymR Expression Plasmid: A plasmid constitutively expressing the CymR protein.

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., Firefly luciferase) under the control of a promoter with one or more upstream CuO operator sites.

-

Control Plasmid: A plasmid constitutively expressing a second reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Seed mammalian cells (e.g., HEK293) in a multi-well plate.

-

Co-transfect the cells with the CymR expression plasmid, the CuO-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Induction:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of cumate (and a no-cumate control).

-

-

Cell Lysis:

-

After an appropriate incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Use a dual-luciferase reporter assay system.

-

In a luminometer plate, add the cell lysate to the Firefly luciferase substrate and measure the luminescence.

-

Then, add the Renilla luciferase substrate (which also quenches the Firefly reaction) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction by dividing the normalized luciferase activity of the cumate-treated samples by that of the untreated control.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding thermodynamics, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the CymR-CuO interaction.

-

Sample Preparation:

-

Purify CymR protein and synthesize the double-stranded CuO operator DNA.

-

Crucially, both the protein and the DNA must be in the exact same buffer to minimize heats of dilution. Dialyze both samples against the same buffer extensively.

-

Degas both the protein and DNA solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the purified CymR protein into the sample cell of the calorimeter.

-

Load the CuO DNA into the injection syringe.

-

Set the experimental temperature and other parameters.

-

Perform a series of injections of the CuO DNA into the CymR solution, measuring the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DNA to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and n).

-

Conclusion

The CymR repressor and its CuO operator constitute a versatile and tightly regulated system for controlling gene expression. Its applications in synthetic biology are extensive, and an understanding of its native biological roles in cysteine metabolism and oxidative stress response provides a deeper appreciation of its regulatory capabilities. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize and study this powerful molecular tool in their own work.

References

- 1. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 4. japtamers.co.uk [japtamers.co.uk]

- 5. Global Control of Cysteine Metabolism by CymR in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global control of cysteine metabolism by CymR in Bacillus subtilis - Research - Institut Pasteur [research.pasteur.fr]

- 7. Staphylococcus aureus CymR Is a New Thiol-based Oxidation-sensing Regulator of Stress Resistance and Oxidative Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pleiotropic CymR Regulator of Staphylococcus aureus Plays an Important Role in Virulence and Stress Response | PLOS Pathogens [journals.plos.org]

- 10. The Pleiotropic CymR Regulator of Staphylococcus aureus Plays an Important Role in Virulence and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification and expression of the cym, cmt, and tod catabolic genes from Pseudomonas putida KL47: expression of the regulatory todST genes as a factor for catabolic adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cumate-Inducible Gene Expression System for Sphingomonads and Other Alphaproteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. systembio.com [systembio.com]

- 17. A Synthetic Cumate-Inducible Promoter for Graded and Homogenous Gene Expression in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The p-Cumate Switch: A Technical Guide to Regulated Mammalian Cell Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control gene expression is a cornerstone of modern biological research and a critical component in the development of novel therapeutics and manufacturing of biologics. Inducible expression systems, which allow for the activation or repression of a target gene in response to a specific small molecule, provide an invaluable tool for studying gene function, developing cell-based assays, and producing recombinant proteins. The p-cumate switch is a tightly regulated, reversible, and dose-dependent inducible expression system for mammalian cells, offering a robust alternative to more commonly used systems like the tetracycline-inducible (Tet-On/Tet-Off) system.

This technical guide provides an in-depth overview of the this compound switch, including its mechanism of action, quantitative performance data, detailed experimental protocols, and applications in research and drug development.

Core Mechanism of the this compound Switch

The this compound switch is derived from the bacterial Pseudomonas putida F1 cymene (cym) and cumate (cmt) catabolic operons. The system's core components are:

-

CymR Repressor: A bacterial repressor protein that binds with high affinity to a specific DNA operator sequence.

-

Cumate Operator (CuO): A specific DNA sequence to which the CymR repressor binds.

-

This compound (4-isopropylbenzoic acid): A small, non-toxic inducer molecule that, when present, binds to the CymR repressor, causing a conformational change that prevents it from binding to the CuO operator sequence.

The interplay between these components allows for precise control over the transcription of a gene of interest (GOI) placed under the control of a promoter containing the CuO operator.

Signaling Pathway

The fundamental signaling pathway of the this compound switch operates on a principle of de-repression. In the absence of the inducer (this compound), the CymR repressor protein binds to the CuO operator sequence integrated into a mammalian promoter. This binding event physically obstructs the transcriptional machinery, effectively silencing the expression of the downstream gene. When this compound is introduced to the cell culture, it permeates the cell membrane and binds to the CymR repressor. This binding induces a conformational change in CymR, significantly reducing its affinity for the CuO operator. The CymR-cumate complex then detaches from the DNA, allowing transcription of the target gene to proceed.

System Configurations

The this compound switch can be engineered into several configurations to provide flexible control over gene expression.

Repressor "OFF/ON" System

This is the most straightforward configuration. A strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, is engineered to include the CuO operator sequence downstream of the TATA box. In cells constitutively expressing the CymR repressor, the system is in the "OFF" state, as CymR binds to the CuO and blocks transcription. The addition of this compound relieves this repression, switching the system to the "ON" state.

Diagram: this compound Repressor "OFF/ON" System

Caption: this compound Repressor "OFF/ON" System Workflow.

Transactivator "ON/OFF" System

In this configuration, the CymR repressor is fused to a transcriptional activation domain, such as VP16, creating a cumate transactivator (cTA). The GOI is placed downstream of a minimal promoter that is preceded by multiple copies of the CuO operator. In the absence of this compound, the cTA binds to the CuO sequences and strongly activates transcription ("ON" state). When this compound is added, it binds to the cTA, preventing it from binding to the CuO sequences and thus shutting down transcription ("OFF" state).

Diagram: this compound Transactivator "ON/OFF" System

Caption: this compound Transactivator "ON/OFF" System Workflow.

Reverse Transactivator "OFF/ON" System

Through mutagenesis of the CymR protein, a reverse cumate transactivator (rcTA) has been developed. Similar to the cTA, the rcTA is a fusion of a mutated CymR with an activation domain like VP16. However, the rcTA only binds to the CuO operator in the presence of this compound. Therefore, in this configuration, the system is "OFF" in the absence of the inducer and is switched "ON" by the addition of this compound. This "inducer-on" system is often preferred for its lower basal expression levels.

Diagram: this compound Reverse Transactivator "OFF/ON" System

Caption: this compound Reverse Transactivator "OFF/ON" System Workflow.

Quantitative Data

The performance of the this compound switch has been characterized in various mammalian cell lines. Key parameters include the induction ratio (ON/OFF ratio), the concentration of this compound required for induction, and the kinetics of induction and reversal.

| Parameter | Cell Line | System Configuration | Value | Reference |

| Maximal ON/OFF Ratio | 293 | Repressor | 330 | |

| 293 | Transactivator (cTA) | 237 | ||

| 293 | Reverse Transactivator (rcTA) | 6 | ||

| CHO | Reverse Transactivator (rcTA) | 6 (CD200Fc), 16 (chB43), 74 (EPO) | ||

| Effective this compound Concentration | 293 | Repressor | 3-10 µg/mL for maximal activation | |

| 293 | Transactivator (cTA) | 30 µg/mL for complete repression | ||

| 293 | Reverse Transactivator (rcTA) | 50 µg/mL for induction | ||

| HEK293 | Repressor | 30 µg/mL (1X) | ||

| Avian (DF1) | Repressor | 300-450 µg/mL | ||

| Induction Kinetics | HEK293 | Repressor | Detectable expression after 24 hours, maximal at 2-3 days | |

| Reversibility | HEK293 | Repressor | Expression returns to basal levels within 3 days of this compound removal |

Experimental Protocols

Detailed methodologies for utilizing the this compound switch are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental goals.

Experimental Workflow: Stable Cell Line Generation

Caption: Workflow for generating stable cell lines with the this compound switch.

Protocol 1: Generation of a Stable Cell Line using Lentiviral Vectors

This protocol describes the generation of a stable cell line using an all-in-one lentiviral vector that co-expresses the CymR repressor and the GOI under the control of the cumate-inducible promoter.

Materials:

-

This compound switch lentiviral vector containing your GOI

-

Lentiviral packaging plasmids

-

HEK293T cells (for packaging)

-

Target mammalian cell line

-

Complete growth medium

-

Transfection reagent

-

Puromycin (or other appropriate selection antibiotic)

-

This compound solution (e.g., 1000x stock in 95% ethanol)

-

Polybrene or TransDux™

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the this compound switch lentiviral vector and the packaging plasmids using a suitable transfection reagent.

-

Harvest the viral supernatant 48-72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

Titer the virus to determine the multiplicity of infection (MOI).

-

-

Transduction of Target Cells:

-

Plate the target cells at a density that will result in 30-50% confluency on the day of transduction.

-

On the day of transduction, replace the medium with fresh complete medium containing Polybrene (4-8 µg/mL) or TransDux™.

-

Add the lentiviral supernatant to the cells at the desired MOI.

-

Incubate for 24 hours.

-

-

Selection of Stably Transduced Cells:

-

After 24 hours, replace the virus-containing medium with fresh complete medium.

-

48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be predetermined by a kill curve for your specific cell line.

-

Replace the selective medium every 3-4 days until resistant colonies are visible.

-

Expand the pool of resistant cells or isolate and expand individual clones.

-

-

Induction and Validation:

-

Plate the stable cell pool or clonal cell line.

-

To induce expression, add this compound to the culture medium at the desired final concentration (e.g., 30 µg/mL). A dose-response curve is recommended to determine the optimal concentration.

-

Culture the cells for 24-72 hours.

-

Validate the expression of your GOI by qPCR, Western blot, or functional assay. Include a non-induced control to assess basal expression levels.

-

Protocol 2: Transient Transfection and Induction

Materials:

-

Expression vector for CymR repressor

-

This compound inducible expression vector for your GOI

-

Mammalian cell line suitable for transient transfection (e.g., HEK293, CHO)

-

Complete growth medium

-

Transfection reagent

-

This compound solution

Procedure:

-

Cell Plating:

-

Plate cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with the CymR expression vector and the this compound inducible GOI vector using a suitable transfection reagent according to the manufacturer's protocol. A ratio of 1:1 for the two plasmids is a good starting point.

-

-

Induction:

-

24 hours post-transfection, replace the medium with fresh complete medium containing this compound at the desired final concentration. Include a non-induced control.

-

-

Analysis:

-

Harvest the cells or supernatant 24-72 hours post-induction.

-

Analyze the expression of your GOI.

-

Protocol 3: Reversibility Assay

Procedure:

-

Plate a stable cell line generated using Protocol 1.

-

Induce expression with the optimal concentration of this compound for 48-72 hours.

-

Harvest a sample of cells or supernatant for analysis (Timepoint: "Induced").

-

Wash the remaining cells twice with sterile PBS to remove the this compound-containing medium.

-

Add fresh complete medium without this compound.

-

Culture the cells for an additional 24, 48, and 72 hours, harvesting samples at each timepoint.

-

Analyze the expression of the GOI at all timepoints to monitor the decay of the signal.

Applications in Research and Drug Development

The tight regulation and low basal expression of the this compound switch make it a valuable tool for various applications.

-

Functional Genomics: The ability to turn a gene on and off at will is crucial for studying the function of genes, particularly those whose constitutive expression may be toxic to the cell.

-

Cell-Based Assays: In drug discovery, the this compound switch can be used to develop cell-based assays where the expression of a drug target is under precise control. This allows for the screening of compound libraries and the validation of hits in a controlled cellular environment.

-

Biotherapeutic Protein Production: The system has been successfully implemented in Chinese Hamster Ovary (CHO) cells for the high-level production of recombinant proteins. The ability to switch off protein production during cell line development and growth phases, and then switch it on for the production phase, can improve cell viability and overall yield.

-

Gene Therapy and Viral Vector Development: The tight control of transgene expression is a critical safety feature for gene therapy applications. The this compound switch has been used to regulate the expression of viral components for the production of lentiviral vectors.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Basal Expression (Leaky System) | Insufficient CymR repressor levels. | Increase the ratio of the CymR expression vector to the inducible GOI vector during transfection or transduction. |

| Cell line-specific effects. | Screen different clones for the one with the tightest regulation. | |

| Low or No Induction | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal inducer concentration. |

| Insufficient expression of CymR or the GOI vector. | Verify the integrity and transfection/transduction efficiency of your vectors. | |

| Silencing of the integrated construct. | Use vectors containing elements that resist silencing, or re-derive stable cell lines. | |

| Cell Toxicity | Toxicity of the GOI. | Use the "inducer-on" (reverse transactivator) system to minimize basal expression. Lower the induction level with a lower this compound concentration. |

| High concentration of this compound or solvent. | Ensure the final concentration of the solvent (e.g., ethanol) is not toxic to your cells. Test a range of this compound concentrations. |

Conclusion

The this compound switch offers a versatile, tightly regulated, and reversible system for controlling gene expression in mammalian cells. Its distinct mechanism of action and the availability of multiple configurations make it a powerful tool for a wide range of applications, from fundamental research to the production of biotherapeutics. By understanding the core principles and following optimized protocols, researchers can effectively harness the capabilities of the this compound switch to advance their scientific and drug development objectives.

The Cumate Gene-Switch System: A Technical Guide to an Inducible Expression Platform

For Researchers, Scientists, and Drug Development Professionals

The cumate gene-switch system, a powerful tool for inducible gene expression, offers tight regulation and tunable control over transgene expression in a wide range of prokaryotic and eukaryotic cells.[1][2][3] This technical guide provides an in-depth overview of the core technology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Core Principles and Discovery

The cumate gene-switch system originates from the p-cymene (cym) and p-cumate (cmt) catabolic operons of the soil bacterium Pseudomonas putida F1.[4] This bacterium utilizes p-cymene as a carbon source through a metabolic pathway, the expression of which is regulated by the presence of the intermediate metabolite, this compound (cumate).[4] The core components of this regulatory system have been harnessed to create a versatile "on/off" switch for gene expression in various research and biotechnological applications.[1][4]

The system is comprised of three key elements:

-

CymR (Cumate Repressor): A transcriptional repressor protein that binds to a specific DNA operator sequence.

-

CuO (Cumate Operator): A specific DNA sequence to which the CymR protein binds. In engineered systems, this operator is placed downstream of a promoter to control the transcription of a gene of interest.

-

Cumate: A small molecule inducer. When present, cumate binds to the CymR repressor, causing a conformational change that prevents CymR from binding to the CuO operator, thus permitting transcription.[1][4]

Signaling Pathways and Configurations

The cumate gene-switch system can be configured in several ways to control gene expression. The two primary configurations are the repressor and the transactivator systems.

Repressor System

In the simplest configuration, the CymR repressor provides a straightforward "on" switch in the presence of cumate.

Transactivator Systems

For more complex regulation, the CymR protein can be fused with a transcriptional activation domain (e.g., VP16) to create a cumate-dependent transactivator (cTA). In this setup, the cTA binds to multiple copies of the CuO operator placed upstream of a minimal promoter, driving high levels of gene expression. The addition of cumate causes the cTA to dissociate from the DNA, turning expression "off".[1]

Conversely, a reverse cumate transactivator (rcTA) can be engineered to bind to the operator and activate transcription only in the presence of cumate.[1]

Quantitative Performance Data

The cumate gene-switch system exhibits several key performance characteristics that are advantageous for research and drug development, including tight regulation (low basal expression), high inducibility, and a dose-dependent response.

Dose-Dependent Gene Expression

The level of transgene expression can be modulated by varying the concentration of cumate in the culture medium. This "rheostatic" control allows for the fine-tuning of protein production.

| Cell Type | Reporter Gene | Cumate Concentration | Expression Level (Metric) | Reference |

| E. coli BL21(DE3) | GFP | 0 µM | ~0 mg/g (dry weight) | [4] |

| 10 µM | ~90 mg/g (dry weight) | [4] | ||

| 30 µM | Maximal Yield | [4] | ||

| Avian DF1 | GFP | 300 µg/mL (3 days) | 55.07% ± 5.22% GFP+ cells | [5] |

| 450 µg/mL (3 days) | 55.63% ± 1.72% GFP+ cells | [5] | ||

| 300 µg/mL (6 days) | 62.37% ± 0.23% GFP+ cells | [5] | ||

| 450 µg/mL (6 days) | 64.23% ± 1.8% GFP+ cells | [5] | ||

| HEK293 (CymR stable) | DsRed | 0 µM | Low Basal Expression | [6] |

| 5 µM | Significant Induction | [6] | ||

| 1 mM | Robust Response | [6] | ||

| P. aeruginosa PAO1 | mNeonGreen | 0 µM | Indistinguishable from background | [7] |

| 50 µM | Induction observed | [7] | ||

| 600 µM - 1 mM | Saturation | [7] |

Induction and Repression Kinetics

The cumate system allows for rapid induction and reversal of gene expression.

| Organism | Metric | Time to Induction | Time to Repression | Reference |

| Sphingomonas Fr1 | β-galactosidase activity | Apparent within 10 minutes | Not specified | [8] |

| HEK293 | DsRed expression | Significant increase after 15 min exposure | Not specified | [6] |

Comparison with Other Inducible Systems

The cumate system offers advantages over other commonly used inducible systems, such as the tetracycline (Tet-On/Tet-Off) system. Notably, cumate-induced cultures in E. coli have been shown to produce 2- to 3-fold more Green Fluorescent Protein (GFP) than IPTG-induced cultures in a pET system.[4] Additionally, the cumate system often exhibits lower basal expression or "leakiness" in the "off" state compared to some other systems.[2]

Experimental Protocols

The following sections provide generalized protocols for key experiments involving the cumate gene-switch system. Specific details may need to be optimized for the particular cell line and experimental setup.

Generation of a Stable Cell Line with Inducible Expression

This protocol describes the generation of a mammalian cell line that stably expresses the CymR repressor and contains a cumate-inducible expression cassette for a gene of interest (GOI).

Materials:

-

Mammalian cell line of choice

-

CymR expression vector (containing a selectable marker, e.g., puromycin resistance)

-

Cumate-inducible expression vector with your GOI cloned downstream of the CuO operator (containing a different selectable marker, e.g., neomycin/G418 resistance)

-

Transfection reagent

-

Complete cell culture medium

-

Selection antibiotics (e.g., puromycin, G418)

-

Cloning cylinders or sterile pipette tips for colony isolation

-

Multi-well culture plates

Procedure:

-

Transfection: Co-transfect the target cells with the CymR expression vector and the cumate-inducible GOI vector using a suitable transfection method.

-

Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotics to the culture medium.

-

Colony Formation: Maintain the cells under selection, replacing the medium with fresh medium containing the antibiotics every 3-4 days, until distinct colonies of resistant cells are visible.

-

Colony Isolation: Isolate individual colonies using cloning cylinders or by gentle scraping with a pipette tip and transfer each colony to a separate well of a multi-well plate.

-

Expansion: Expand the isolated clones into larger cultures.

-

Validation: Screen the expanded clones for cumate-inducible expression of the GOI. This can be done by treating the cells with and without cumate and assessing GOI expression by methods such as qPCR, Western blotting, or functional assays.

Dose-Response Assay for Cumate Induction

This protocol is used to determine the optimal concentration of cumate for inducing the desired level of gene expression.

Materials:

-

Stable cell line with cumate-inducible GOI expression

-

Cumate stock solution (e.g., in ethanol)

-

Complete cell culture medium

-

Multi-well culture plates

-

Method for quantifying gene or protein expression (e.g., qPCR, Western blot, fluorescence microscopy, flow cytometry)

Procedure:

-

Cell Seeding: Seed the stable cells into a multi-well plate at an appropriate density.

-

Induction: The following day, replace the medium with fresh medium containing a range of cumate concentrations (e.g., 0 µM to 1 mM). Include a vehicle control (e.g., ethanol) for the 0 µM cumate condition.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-72 hours) to allow for gene expression.

-

Analysis: Quantify the expression of the GOI at each cumate concentration using the chosen method.

-

Data Plotting: Plot the expression level as a function of the cumate concentration to generate a dose-response curve.

Applications in Research and Drug Development

The tight regulation and tunable expression offered by the cumate gene-switch system make it a valuable tool in various applications:

-

Functional Genomics: Studying the function of genes, particularly those that are toxic or affect cell viability when constitutively expressed.[2]

-

Drug Discovery: Developing cell-based assays for high-throughput screening of drug candidates that modulate the activity of a specific protein.

-

Biopharmaceutical Production: Controlling the production of recombinant proteins and antibodies, potentially improving yield and reducing cellular stress.

-

Gene Therapy: Regulating the expression of therapeutic genes to ensure safety and efficacy.

-

Synthetic Biology: Building complex genetic circuits with predictable and controllable outputs.

Conclusion